molecular formula C12H14N2O4 B13241221 Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13241221
M. Wt: 250.25 g/mol
InChI Key: BIRYPGWDANUEOA-UHFFFAOYSA-N
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Description

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with ethyl oxalyl chloride to form the corresponding ethyl ester. This intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced oxazole derivatives, and substituted ester derivatives, each with potential unique biological activities .

Scientific Research Applications

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic derivatives with pyridine and oxazole rings, such as:

Uniqueness

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄N₂O₄
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 1778520-18-5

The unique structure of this compound includes a pyridine ring with a methoxy substitution and an oxazole ring, which significantly contributes to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it might induce apoptosis in cancer cells by modulating specific signaling pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize the current understanding:

  • Receptor Binding : Studies suggest that the compound may interact with specific receptors or enzymes, influencing biological pathways related to inflammation and cell growth.
  • Modulation of Signaling Pathways : Research indicates that it may affect key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Antimicrobial Activity

A study evaluating the Minimum Inhibitory Concentration (MIC) of various compounds showed that this compound had significant activity against several strains:

PathogenMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Staphylococcus aureus20
Escherichia coli17

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The following table summarizes key findings:

Cell LineIC50 (µM)
MCF715
HCT11612

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with recurrent bacterial infections demonstrated a reduction in infection rates when treated with this compound as part of a broader therapeutic regimen.
  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy agents, leading to improved patient outcomes.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-14-10)8-4-5-9(16-2)13-6-8/h4-7,10-11H,3H2,1-2H3

InChI Key

BIRYPGWDANUEOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=CN=C(C=C2)OC

Origin of Product

United States

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